2-(3-Fluoro-4-methylphenyl)ethanamine
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Overview
Description
2-(3-Fluoro-4-methylphenyl)ethanamine is an organic compound with the molecular formula C9H12FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)ethanamine typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with ethyl bromide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-5-methylphenyl)ethanamine: Similar structure but with the methyl group at the 5-position instead of the 4-position.
3-Methylphenethylamine: Lacks the fluorine substitution on the phenyl ring.
Uniqueness
2-(3-Fluoro-4-methylphenyl)ethanamine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
771581-56-7 |
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Molecular Formula |
C9H12FN |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
WTQAMTKOJSEDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)F |
Origin of Product |
United States |
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